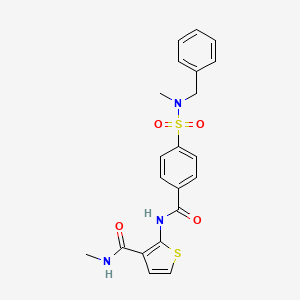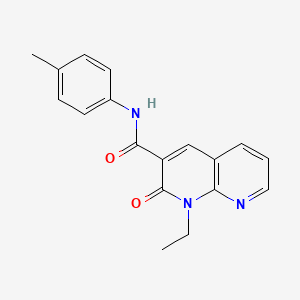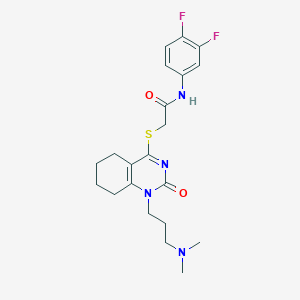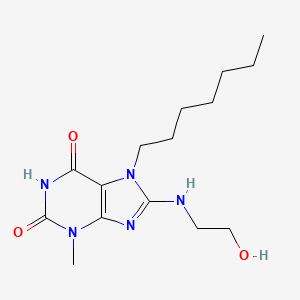
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide, commonly known as BMS-986205, is a small molecule inhibitor of the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a critical role in the signaling pathways of various cytokines and growth factors. BMS-986205 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Chlorosulfonation of N-Benzyl Carboxamides
Research by Cremlyn et al. (1989) explored the chlorosulfonation of N-benzyl p-chloro- and 2,4-dichloro-benzamide, leading to the generation of sulfonyl chlorides. These compounds were then used to synthesize 22 derivatives with potential biological activity against fungi, insects, and weeds. This study provides insight into the chemical modifications and potential applications of benzyl carboxamides in agriculture and pest control Cremlyn, Ellis, & Pinney, 1989.
Polyamides and Poly(amide-imide)s Synthesis
Saxena et al. (2003) developed a series of polyamides and poly(amide–imide)s by direct poly-condensation, showcasing their application in creating materials with high thermal stability and solubility in aprotic polar solvents. These polymers' inherent viscosities and glass transition temperatures suggest their utility in high-performance applications, potentially in aerospace or electronics Saxena, Rao, Prabhakaran, & Ninan, 2003.
Synthesis and Characterization of Soluble Polyimides
Imai et al. (1984) focused on synthesizing novel polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, leading to the creation of materials that are soluble in organic solvents and capable of forming transparent, tough films. This research is significant for the development of materials with specific mechanical and optical properties, useful in electronics and coatings Imai, Maldar, & Kakimoto, 1984.
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, & Chifiriuc (2011) synthesized and characterized acylthioureas, evaluating their antipathogenic activity against bacterial strains. This research is crucial for developing new antimicrobial agents with potential applications in healthcare and biofilm prevention Limban, Marutescu, & Chifiriuc, 2011.
Polyimides and Polyamide-imides with Arylene Sulfone Ether Linkages
Idage et al. (1990) synthesized polyimides and polyamide–imides containing arylene sulfone ether linkages, demonstrating their high thermal stability and solubility in specific solvents. This study highlights the potential use of these polymers in high-temperature applications and as materials with specific solubility characteristics Idage, Idage, Gunjikar, & Vernekar, 1990.
Eigenschaften
IUPAC Name |
2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-22-20(26)18-12-13-29-21(18)23-19(25)16-8-10-17(11-9-16)30(27,28)24(2)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKIPLBPYAESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)


![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)



![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)
![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)


![4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2720357.png)
